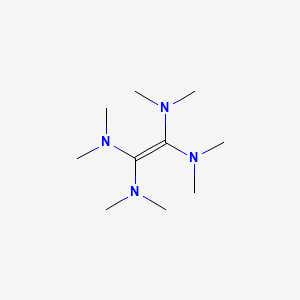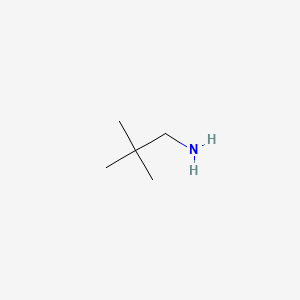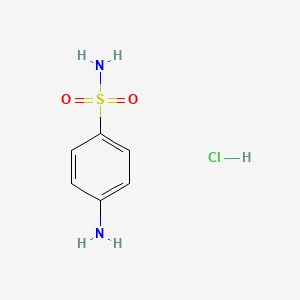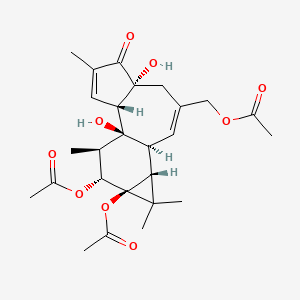
Gallium trifluoride
Vue d'ensemble
Description
Gallium trifluoride is a chemical compound with the formula GaF3 . It is a white crystalline solid that melts under pressure above 1000°C but sublimes around 950°C . It has the FeF3 structure where the gallium atoms are 6-coordinate .
Synthesis Analysis
GaF3 can be prepared by reacting F2 or HF with Ga2O3 or by thermal decomposition of (NH4)3GaF6 . Solutions of GaF3 in HF can be evaporated to form the trihydrate, GaF3·3H2O, which on heating gives a hydrated form of GaF2(OH) .
Molecular Structure Analysis
The molecular structure of Gallium trifluoride is based on the geometry of gallium . The gallium atoms in GaF3 are 6-coordinate .
Chemical Reactions Analysis
Gallium (III) fluoride reacts with mineral acids to form hydrofluoric acid . Some reactions involving GaF3 are represented by the following formulas: AlF4- + F3Ga = (AlF4-•F3Ga), F- + F3Ga = (F-•F3Ga), F4Ga- + F3Ga = F7Ga2- .
Physical And Chemical Properties Analysis
Gallium trifluoride is a white crystalline solid . It has a molecular weight of 126.718 g/mol . It melts under pressure above 1000°C but sublimes around 950°C . It is virtually insoluble in water .
Applications De Recherche Scientifique
Gas Phase Ion Energetics
Gallium trifluoride has been studied for its gas phase ion energetics . The data compiled includes appearance energy determinations and ion clustering data . This information is crucial in understanding the behavior of gallium trifluoride in the gas phase, which can be useful in various fields such as atmospheric chemistry and semiconductor manufacturing .
Thermophysical and Thermochemical Data
The National Institute of Standards and Technology (NIST) has critically evaluated thermophysical property data for gallium trifluoride . This data is essential for understanding the compound’s behavior under different conditions, which can be useful in fields like materials science and chemical engineering .
Reaction Thermochemistry
Gallium trifluoride has been studied for its reaction thermochemistry . Understanding how gallium trifluoride reacts with other substances is crucial in many areas of research, including materials science, chemical synthesis, and environmental science .
Medicine and Microbiology
Gallium compounds, including gallium trifluoride, have various applications in medicine and microbiology . They have been used in the production of semiconductors, light-emitting diodes, and as potential cost reducers . In pharmacology, they have been used for cancer-related hypercalcemia, non-Hodgkin’s lymphoma, breast and bladder cancer mainly, and antimicrobial treatments .
Antimicrobial Activity
The antimicrobial activity of gallium can be confirmed through experimental data . Gallium’s ability to mimic iron and disrupt microorganisms’ metabolism makes it a promising avenue for further investigations, especially due to the spread of multidrug-resistant bacteria .
Semi-conductor Manufacturing
Gallium trifluoride is used in the production of semiconductors . Its unique properties make it suitable for use in the manufacture of electronic devices, including transistors, diodes, and integrated circuits .
Safety and Hazards
When handling Gallium trifluoride, it is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .
Mécanisme D'action
Target of Action
Gallium trifluoride primarily targets fluoride ions in various chemical reactions. It is often used in the synthesis of other gallium compounds and in materials science due to its reactivity with fluoride ions .
Mode of Action
Gallium trifluoride interacts with its targets by forming strong ionic bonds with fluoride ions. This interaction can lead to the formation of complex fluorides or the release of hydrofluoric acid when reacting with mineral acids . The compound’s high reactivity with fluoride ions makes it useful in various chemical processes.
Biochemical Pathways
For example, its interaction with fluoride ions can disrupt normal fluoride metabolism, potentially affecting enzymes that require fluoride as a cofactor .
Pharmacokinetics
If considered in a biological context, its absorption, distribution, metabolism, and excretion (adme) properties would likely be influenced by its ionic nature and low solubility in water . This would impact its bioavailability and potential toxicity.
Result of Action
At the molecular level, gallium trifluoride’s action results in the formation of stable fluoride complexes or the release of hydrofluoric acid. These reactions can lead to significant changes in the chemical environment, such as altering pH levels or disrupting ionic balances . At the cellular level, exposure to hydrofluoric acid can cause severe damage due to its corrosive nature.
Action Environment
Environmental factors such as temperature, pH, and the presence of other ions can significantly influence the action, efficacy, and stability of gallium trifluoride. For instance, high temperatures can cause it to sublime, while acidic conditions can lead to the release of hydrofluoric acid . Its stability and reactivity are thus highly dependent on the surrounding environment.
: NIST Chemistry WebBook : Wikipedia - Gallium(III) fluoride : Wikipedia - 三氟化镓
Propriétés
IUPAC Name |
trifluorogallane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.Ga/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXZSFJVAMRMPV-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Ga](F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3Ga | |
| Record name | gallium trifluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Gallium_trifluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6064824 | |
| Record name | Gallium fluoride (GaF3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.718 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless powder; Insoluble in cold water (0.2 g/L); [MSDSonline] | |
| Record name | Gallium trifluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/8361 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Gallium trifluoride | |
CAS RN |
7783-51-9 | |
| Record name | Gallium fluoride (GaF3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7783-51-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gallium trifluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007783519 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gallium fluoride (GaF3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6064824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Gallium trifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.094 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1H-Benz[de]isoquinoline-1,3(2H)-dione, 6-amino-2-(2,4-dimethylphenyl)-](/img/structure/B1198064.png)







